N-benzyl-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-5-methyl-1-(4-propoxyphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-3-13-26-18-11-9-17(10-12-18)24-15(2)19(22-23-24)20(25)21-14-16-7-5-4-6-8-16/h4-12H,3,13-14H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVSMCBFXCTOLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Introduction of the Benzyl Group: This step involves the alkylation of the triazole ring with benzyl bromide under basic conditions.
Attachment of the Propoxyphenyl Group: This can be done through a nucleophilic substitution reaction where the triazole ring is reacted with 4-propoxyphenyl bromide.
Formation of the Carboxamide Group: The final step involves the reaction of the triazole derivative with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The benzyl and propoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
Anticancer Activity
One of the primary applications of N-benzyl-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is its potential as an anticancer agent. Research has shown that triazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing the triazole moiety have been evaluated for their antiproliferative activity against human cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancers. The structure-activity relationship (SAR) studies indicate that modifications in the triazole ring can enhance cytotoxicity, suggesting that this compound may similarly show promising results in targeted cancer therapies .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties. Triazole derivatives are known to act as inhibitors for various enzymes critical in disease pathways, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In particular, studies have indicated that modifications in the benzyl and triazole structures can lead to enhanced inhibitory activity against these enzymes. For example, compounds with a benzylamine moiety have shown improved binding affinities and selectivity profiles . This suggests that this compound could be a candidate for developing new treatments for neurodegenerative diseases like Alzheimer's.
Antimicrobial Properties
Triazole compounds are recognized for their antimicrobial properties, including antifungal and antibacterial activities. The presence of the triazole ring in this compound may confer similar properties. Studies on related triazole derivatives have demonstrated effectiveness against various bacterial strains and fungi, indicating potential applications in treating infectious diseases .
Pharmacological Insights
Pharmacological studies have shown that compounds containing the triazole moiety exhibit a range of actions beyond anticancer and antimicrobial effects. These include anti-inflammatory and analgesic properties. The ability of triazoles to interact with multiple biological targets makes them versatile candidates for drug development . The specific interactions of this compound with biological receptors or enzymes remain to be fully elucidated but are a promising area for future research.
Case Studies and Experimental Findings
Several studies have reported on the synthesis and evaluation of triazole derivatives similar to this compound:
Mechanism of Action
The mechanism of action of N-benzyl-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Benzyl Derivatives: Compounds with benzyl groups attached to different core structures.
Propoxyphenyl Derivatives: Compounds with propoxyphenyl groups attached to various scaffolds.
Uniqueness
N-benzyl-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
N-benzyl-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of benzylamine with 4-propoxyphenyl isocyanate followed by cyclization with azide compounds. The structural characterization is often confirmed through techniques such as NMR and mass spectrometry, revealing key functional groups that contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. This compound exhibited significant antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.1 | Thymidylate synthase inhibition |
| HCT-116 | 2.6 | Induction of apoptosis |
| HepG2 | 1.4 | ROS generation |
These results suggest that the compound may act through mechanisms involving apoptosis and reactive oxygen species (ROS) production, which are crucial in cancer therapy .
Neuroprotective Effects
In addition to anticancer properties, this compound has demonstrated neuroprotective activity. It has been shown to inhibit neuroinflammation and protect neuronal cells from oxidative stress. The compound's ability to cross the blood-brain barrier enhances its potential for treating neurodegenerative diseases such as Alzheimer's disease .
Anti-inflammatory Activity
The compound also exhibits notable anti-inflammatory properties. Mechanistic studies indicate that it inhibits the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines. This activity was quantified by measuring nitric oxide (NO) production in cellular assays:
| Compound | IC50 (μM) | Effect |
|---|---|---|
| N-benzyl... | 2.91 | Inhibits NO production |
This suggests that the compound could be beneficial in treating inflammatory conditions .
Case Studies and Research Findings
Several studies have investigated the biological activities of triazole derivatives similar to this compound:
- Neuroprotective Study : A study demonstrated that a related triazole derivative significantly improved cognitive function in scopolamine-induced Alzheimer's mice models by enhancing memory retention and reducing oxidative stress markers .
- Antitumor Study : Another investigation reported that triazole hybrids displayed potent activity against lung cancer cells (H460), with one derivative showing an IC50 value of 6.06 μM and inducing apoptosis through ROS generation .
Q & A
Q. Methodological Steps :
Solvent Screening : Replace DMF with acetonitrile or DMSO to reduce side reactions .
Catalyst Tuning : Test alternative Cu(I) sources (e.g., CuI vs. CuBr) to enhance cycloaddition efficiency .
Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 24 hours conventional) for triazole formation .
Flow Chemistry : Scale up using continuous-flow reactors to maintain consistency in multi-step sequences .
Advanced: How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
Q. Resolution Strategies :
Assay Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and concentrations (IC₅₀ range: 10–50 µM) across studies .
Impurity Analysis : Conduct LC-MS to rule out side products (e.g., unreacted benzyl intermediates) influencing bioactivity .
Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing the propoxyphenyl with fluorophenyl) to isolate pharmacophoric groups .
Target Validation : Perform molecular docking against kinases (e.g., EGFR) to identify binding modes that explain divergent activities .
Basic: What are the primary biological targets explored for this compound?
Reported targets include:
- Kinases : Inhibition of EGFR and VEGFR2 due to triazole-carboxamide interactions with ATP-binding pockets .
- Microbial Enzymes : Binding to fungal CYP51 (lanosterol 14α-demethylase) via the benzyl group’s hydrophobic interactions .
- Apoptotic Pathways : Activation of caspase-3 in cancer cells, measured via flow cytometry .
Advanced: How can computational modeling guide the design of derivatives with enhanced potency?
Q. Methodology :
Docking Simulations : Use AutoDock Vina to predict binding affinities for kinase targets (e.g., ΔG < −8 kcal/mol indicates strong inhibition) .
QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with antimicrobial IC₅₀ data to prioritize synthetic targets .
MD Simulations : Analyze stability of ligand-target complexes over 100 ns trajectories to identify critical hydrogen bonds (e.g., between carboxamide and Thr766 of EGFR) .
Basic: What stability considerations are critical for storing and handling this compound?
- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the triazole ring .
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group .
- Solubility : Prefer DMSO for stock solutions (≥10 mM) to prevent precipitation in aqueous buffers .
Advanced: What strategies can elucidate the metabolic fate of this compound in in vivo studies?
Radiolabeling : Incorporate ¹⁴C at the triazole’s methyl group to track metabolites via scintillation counting .
LC-MS/MS Metabolomics : Identify phase I/II metabolites (e.g., hydroxylation at the benzyl position) using liver microsomes .
Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models after oral vs. IV administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
